Cas no 1447961-75-2 (3-Bromo-6-methylquinolin-2-amine)

3-Bromo-6-methylquinolin-2-amine is a brominated quinoline derivative featuring a methyl substituent at the 6-position and an amino group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The bromine atom enhances reactivity for further functionalization via cross-coupling reactions, while the amino group provides a handle for derivatization. Its well-defined structure and high purity make it suitable for research applications requiring precise molecular modifications. The compound’s stability under standard conditions ensures consistent performance in synthetic workflows.
3-Bromo-6-methylquinolin-2-amine structure
1447961-75-2 structure
Product name:3-Bromo-6-methylquinolin-2-amine
CAS No:1447961-75-2
MF:C10H9BrN2
Molecular Weight:237.095861196518
CID:5713941
PubChem ID:97181842

3-Bromo-6-methylquinolin-2-amine 化学的及び物理的性質

名前と識別子

    • SCHEMBL22509757
    • SB70107
    • DTXSID101297239
    • 2-Quinolinamine, 3-bromo-6-methyl-
    • 3-Bromo-6-methylquinolin-2-amine
    • 1447961-75-2
    • 3-Bromo-6-methyl-quinolin-2-ylamine
    • インチ: 1S/C10H9BrN2/c1-6-2-3-9-7(4-6)5-8(11)10(12)13-9/h2-5H,1H3,(H2,12,13)
    • InChIKey: LUSHHNDWXPQZAC-UHFFFAOYSA-N
    • SMILES: BrC1=C(N)N=C2C=CC(C)=CC2=C1

計算された属性

  • 精确分子量: 235.99491g/mol
  • 同位素质量: 235.99491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 186
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • XLogP3: 2.9

じっけんとくせい

  • 密度みつど: 1.564±0.06 g/cm3(Predicted)
  • Boiling Point: 338.6±37.0 °C(Predicted)
  • 酸度系数(pKa): 4.36±0.50(Predicted)

3-Bromo-6-methylquinolin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM256231-1g
3-Bromo-6-methylquinolin-2-amine
1447961-75-2 97%
1g
$683 2021-08-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1271-100mg
3-bromo-6-methylquinolin-2-amine
1447961-75-2 95%
100mg
¥1780.0 2024-04-24
Chemenu
CM256231-5g
3-Bromo-6-methylquinolin-2-amine
1447961-75-2 97%
5g
$1356 2021-08-04
Chemenu
CM256231-1g
3-Bromo-6-methylquinolin-2-amine
1447961-75-2 97%
1g
$723 2022-06-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1271-250mg
3-bromo-6-methylquinolin-2-amine
1447961-75-2 95%
250mg
¥2374.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1271-1g
3-bromo-6-methylquinolin-2-amine
1447961-75-2 95%
1g
¥5935.0 2024-04-24
Ambeed
A400890-1g
3-Bromo-6-methylquinolin-2-amine
1447961-75-2 97%
1g
$730.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1271-500mg
3-bromo-6-methylquinolin-2-amine
1447961-75-2 95%
500mg
¥3957.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1271-1G
3-bromo-6-methylquinolin-2-amine
1447961-75-2 95%
1g
¥ 5,940.00 2023-03-31
Chemenu
CM256231-10g
3-Bromo-6-methylquinolin-2-amine
1447961-75-2 97%
10g
$1837 2021-08-04

3-Bromo-6-methylquinolin-2-amine 関連文献

3-Bromo-6-methylquinolin-2-amineに関する追加情報

3-Bromo-6-methylquinolin-2-amine: A Comprehensive Overview

The compound 3-Bromo-6-methylquinolin-2-amine, identified by the CAS number 1447961-75-2, is a significant molecule in the field of organic chemistry and drug discovery. This compound belongs to the quinoline family, which has been extensively studied for its diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science. The structure of 3-Bromo-6-methylquinolin-2-amine consists of a quinoline ring system with a bromine atom at position 3, a methyl group at position 6, and an amine group at position 2. These substituents contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the potential of 3-Bromo-6-methylquinolin-2-amine as a precursor for the synthesis of bioactive molecules. Researchers have explored its role in the development of novel anti-inflammatory agents, where the bromine substituent plays a critical role in modulating the compound's pharmacokinetic properties. Additionally, the methyl group at position 6 has been shown to enhance the compound's stability under physiological conditions, making it a promising candidate for drug delivery systems.

In the context of materials science, 3-Bromo-6-methylquinolin-2-amine has been investigated for its potential as a building block in the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). The amine group at position 2 facilitates coordination with metal ions, enabling the formation of stable MOF structures with high surface area and porosity. These materials have applications in gas storage, catalysis, and sensing technologies.

The synthesis of 3-Bromo-6-methylquinolin-2-amine typically involves multi-step reactions, including nucleophilic substitution and condensation processes. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for large-scale production. For instance, researchers have employed microwave-assisted synthesis to accelerate reaction rates and reduce energy consumption during the preparation of this compound.

Beyond its chemical synthesis, 3-Bromo-6-methylquinolin-2-amine has been studied for its biological activity. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, preliminary studies indicate that this compound may exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.

In conclusion, 3-Bromo-6-methylquinolin-2-amne, with its unique structural features and versatile functional groups, continues to be a focal point in both academic research and industrial applications. Its role as a precursor for bioactive molecules and advanced materials underscores its importance in modern chemistry. As research progresses, new insights into its properties and applications are expected to emerge, further solidifying its position in the chemical landscape.

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